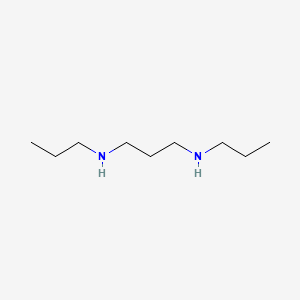
4,8,Diazaundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Dipropyltrimethylenediamine: is an organic compound belonging to the class of diamines. It features two propyl groups attached to nitrogen atoms, making it a secondary amine. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dipropyltrimethylenediamine typically involves the reaction of 1,3-dibromopropane with dipropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of N,N’-Dipropyltrimethylenediamine follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: N,N’-Dipropyltrimethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted diamines with various functional groups.
科学的研究の応用
Chemistry: N,N’-Dipropyltrimethylenediamine is used as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are utilized in catalytic processes, such as cross-coupling reactions.
Biology: In biological research, the compound is used as a building block for the synthesis of biologically active molecules. It serves as a precursor for the development of pharmaceuticals and agrochemicals.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its ability to form stable complexes with metals makes it useful in drug delivery systems.
Industry: N,N’-Dipropyltrimethylenediamine is employed in the production of polymers and resins. It acts as a curing agent in epoxy resins, enhancing their mechanical properties and thermal stability.
作用機序
The mechanism of action of N,N’-Dipropyltrimethylenediamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with specific biological pathways. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
N,N’-Dimethylethylenediamine: A similar diamine with methyl groups instead of propyl groups.
N,N’-Diisopropylethylenediamine: Another diamine with isopropyl groups.
N,N’-Diethylethylenediamine: A diamine with ethyl groups.
Uniqueness: N,N’-Dipropyltrimethylenediamine is unique due to its specific propyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in coordination chemistry, catalysis, and polymer production.
特性
分子式 |
C9H22N2 |
|---|---|
分子量 |
158.28 g/mol |
IUPAC名 |
N,N'-dipropylpropane-1,3-diamine |
InChI |
InChI=1S/C9H22N2/c1-3-6-10-8-5-9-11-7-4-2/h10-11H,3-9H2,1-2H3 |
InChIキー |
PCRVCIMIOTWSNM-UHFFFAOYSA-N |
正規SMILES |
CCCNCCCNCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


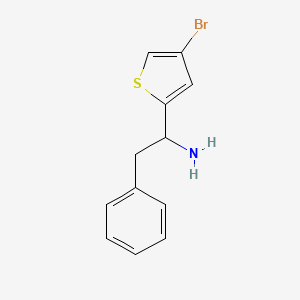
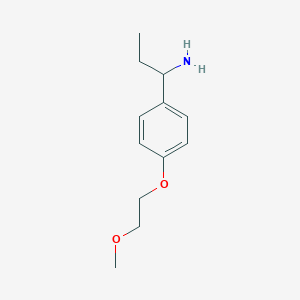
![5-[4-(Methylsulfanyl)phenyl]-2,2'-bithiophene](/img/structure/B8561585.png)
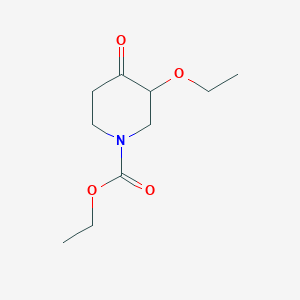
![7-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B8561596.png)
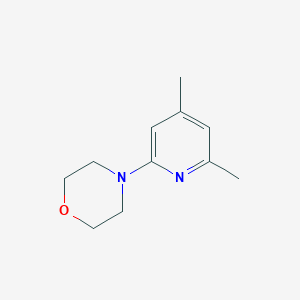
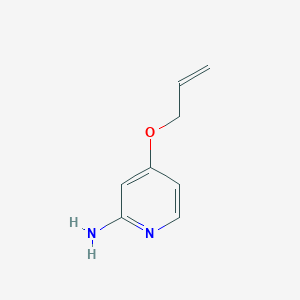
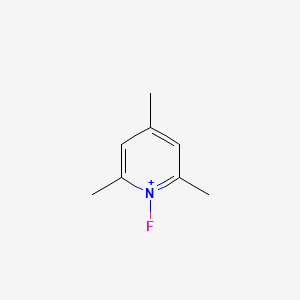
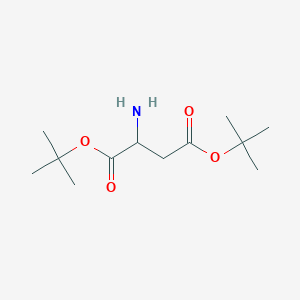
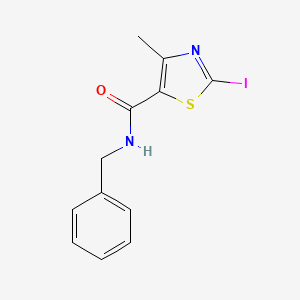
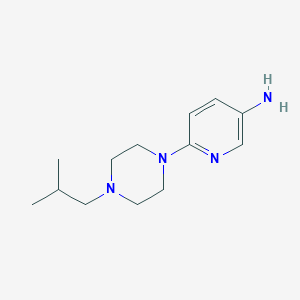
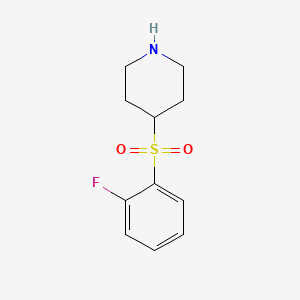
![2-(3-methoxy-6-oxopyrido[2,3-b]pyrazin-5-yl)acetaldehyde](/img/structure/B8561651.png)
![9-Bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-D]thiazole-2-carboxylic acid](/img/structure/B8561670.png)
